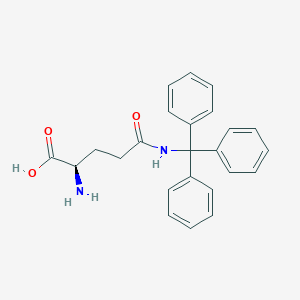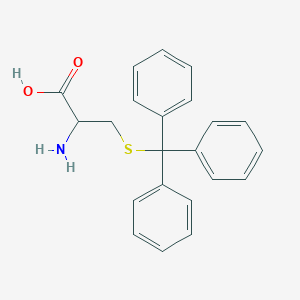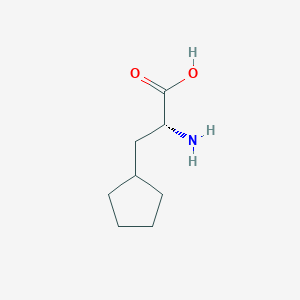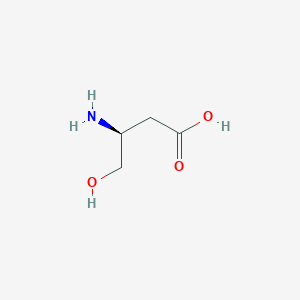
S-4-甲氧基三苯甲基-L-半胱氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“S-4-Methoxyltrityl-L-cysteine” is a biochemical compound with the CAS Number 177582-20-6 . It has a molecular weight of 393.51 . The IUPAC name for this compound is ®-2-amino-3-(((4-(hydroxymethyl)phenyl)diphenylmethyl)thio)propanoic acid .
Molecular Structure Analysis
The InChI code for “S-4-Methoxyltrityl-L-cysteine” is 1S/C23H23NO3S/c24-21(22(26)27)16-28-23(18-7-3-1-4-8-18,19-9-5-2-6-10-19)20-13-11-17(15-25)12-14-20/h1-14,21,25H,15-16,24H2,(H,26,27)/t21-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“S-4-Methoxyltrityl-L-cysteine” is an off-white powder . The compound should be stored at temperatures between 2-8°C .科学研究应用
Peptide Synthesis Protecting Group for Cysteine
S-4-Methoxyltrityl-L-cysteine, also known as H-Cys(4-methoxytrityl)-OH, is commonly used as a protecting group for cysteine residues in peptide synthesis. It is particularly utilized in Fmoc Solid Phase Peptide Synthesis (SPPS) due to its stability and ease of deprotection under mild conditions. This compound helps prevent unwanted side reactions and ensures the correct folding of peptides .
Protein Chemistry Thiol Protection
In protein chemistry, the thiol group of cysteine is highly reactive and can form disulfide bonds, which are crucial for the correct folding and function of many proteins. S-4-Methoxyltrityl-L-cysteine serves as a thiol-protecting agent to control the formation of these bonds during protein synthesis and modification processes .
Medicinal Chemistry Drug Design
The selective protection of cysteine residues using compounds like S-4-Methoxyltrityl-L-cysteine is important in the design and synthesis of therapeutic peptides and proteins. It allows for site-specific modifications and conjugations that can enhance drug efficacy and stability .
Bioconjugation Attachment of Probes
Bioconjugation techniques often require the selective modification of cysteine residues on proteins or peptides. S-4-Methoxyltrityl-L-cysteine can be used to protect these residues until the desired bioconjugation reaction, such as the attachment of fluorescent probes or other markers, is performed .
Structural Biology NMR Spectroscopy
In structural biology, NMR spectroscopy is used to determine the three-dimensional structures of proteins and peptides. Protecting groups like S-4-Methoxyltrityl-L-cysteine are essential for preventing disulfide bond formation that can complicate spectral analysis and structure determination .
Chemical Biology Synthetic Biology Applications
In synthetic biology, where novel proteins and peptides are engineered, the precise control over cysteine reactivity is crucial. The use of S-4-Methoxyltrityl-L-cysteine allows for the introduction of non-natural amino acids or other modifications at specific sites within a protein or peptide sequence .
Analytical Chemistry Mass Spectrometry
Mass spectrometry is a powerful tool for analyzing the composition and structure of peptides and proteins. Protecting groups like S-4-Methoxyltrityl-L-cysteine are used to stabilize cysteine residues during sample preparation, improving the accuracy and reliability of mass spectrometric analyses .
Biotechnology Protein Engineering
Protein engineering involves the design of new proteins or the modification of existing ones for various applications. The protection of cysteine residues with S-4-Methoxyltrityl-L-cysteine is critical for maintaining protein stability and functionality during engineering processes .
安全和危害
属性
IUPAC Name |
(2R)-2-amino-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c1-27-20-14-12-19(13-15-20)23(17-8-4-2-5-9-17,18-10-6-3-7-11-18)28-16-21(24)22(25)26/h2-15,21H,16,24H2,1H3,(H,25,26)/t21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAINHNNAIDVCEZ-NRFANRHFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-4-Methoxyltrityl-L-cysteine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


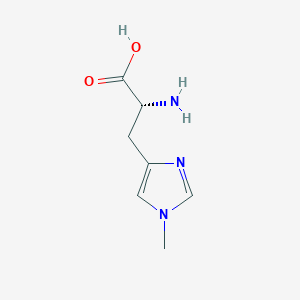

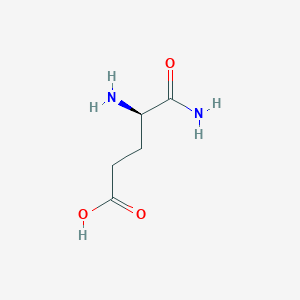

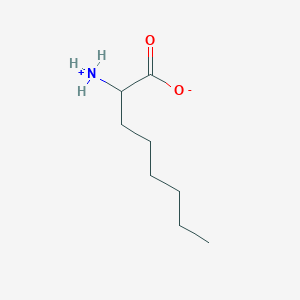
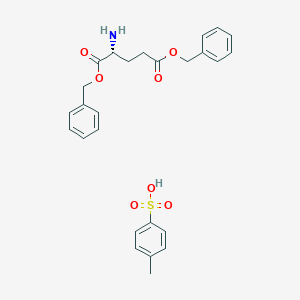
![(2R)-2-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid](/img/structure/B555612.png)
